molecular formula C10H17N5O B256800 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol

5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol

Cat. No. B256800
M. Wt: 223.28 g/mol
InChI Key: MVEYARRUKIGPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol, also known as EPT, is a chemical compound that has been widely studied for its potential use in scientific research. EPT is a heterocyclic compound that contains a triazine ring and a piperazine ring, and it has been found to have a variety of interesting properties that make it useful for a range of applications.

Mechanism of Action

The exact mechanism of action of 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body. It has been found to have a high affinity for certain metal ions, including copper and zinc, and it has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase.
Biochemical and physiological effects:
5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, and it has also been found to have antioxidant properties. In addition, 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol has been found to have an inhibitory effect on the activity of certain enzymes, such as carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol is its versatility. It can be used in a variety of different experiments and has been found to have a range of interesting properties. However, one of the limitations of 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are a number of potential future directions for research on 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol. One area of interest is the development of new synthetic methods for producing 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol, which could make it more accessible to researchers. Another area of interest is the study of the biological activity of 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol and its potential use in the treatment of various diseases. Finally, there is also interest in the development of new applications for 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol, such as its use as a fluorescent probe for imaging studies.

Synthesis Methods

5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with cyanogen bromide, followed by reaction with methylamine. Other methods include the reaction of 4-ethylpiperazine with hydrazine hydrate, followed by reaction with methyl isocyanate. The synthesis of 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol is generally straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol has been found to have a range of potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, and it has also been found to have antifungal and antibacterial properties. In addition, 5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol has been found to inhibit the activity of certain enzymes, making it a potentially useful tool for studying enzyme kinetics.

properties

Product Name

5-(4-Ethylpiperazin-1-yl)-6-methyl-1,2,4-triazin-3-ol

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H17N5O/c1-3-14-4-6-15(7-5-14)9-8(2)12-13-10(16)11-9/h3-7H2,1-2H3,(H,11,13,16)

InChI Key

MVEYARRUKIGPBS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC(=O)NN=C2C

Canonical SMILES

CCN1CCN(CC1)C2=NC(=O)NN=C2C

Origin of Product

United States

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